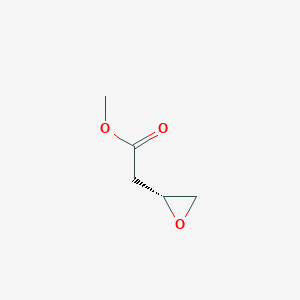

Methyl(R)-2-(oxiran-2-yl)acetate

CAS No.:

Cat. No.: VC17474136

Molecular Formula: C5H8O3

Molecular Weight: 116.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H8O3 |

|---|---|

| Molecular Weight | 116.11 g/mol |

| IUPAC Name | methyl 2-[(2R)-oxiran-2-yl]acetate |

| Standard InChI | InChI=1S/C5H8O3/c1-7-5(6)2-4-3-8-4/h4H,2-3H2,1H3/t4-/m1/s1 |

| Standard InChI Key | DQHYBNWZWWGNQB-SCSAIBSYSA-N |

| Isomeric SMILES | COC(=O)C[C@@H]1CO1 |

| Canonical SMILES | COC(=O)CC1CO1 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Methyl(R)-2-(oxiran-2-yl)acetate features a strained three-membered epoxide ring fused to an acetate group. The R-configuration at the oxirane’s chiral center confers distinct stereoelectronic properties, influencing its reactivity in ring-opening reactions. Key structural descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 116.11 g/mol |

| IUPAC Name | methyl 2-[(2R)-oxiran-2-yl]acetate |

| Canonical SMILES | COC(=O)CC1CO1 |

| Isomeric SMILES | COC(=O)C[C@@H]1CO1 |

| PubChem CID | 53773585 |

The compound’s stereochemistry is critical for its interactions in enantioselective reactions, as evidenced by its use in synthesizing complex pharmaceutical intermediates .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) data confirm its structure. For instance, -NMR reveals signals for the methyl ester ( 3.65 ppm), epoxide protons ( 3.15–3.30 ppm), and acetate methylene groups ( 2.70–2.90 ppm). High-resolution MS exhibits a molecular ion peak at 116.11, consistent with its molecular weight .

Synthetic Methodologies

Epoxidation of Allyl Acetates

A common route involves the epoxidation of methyl 2-(allyl)acetate using peracids like meta-chloroperbenzoic acid (mCPBA). The reaction proceeds via electrophilic addition to the double bond, forming the epoxide with retention of stereochemistry. For chiral synthesis, asymmetric epoxidation catalysts such as Sharpless or Jacobsen systems are employed to achieve high enantiomeric excess (ee > 90%) .

Enzymatic Resolution

Racemic mixtures of methyl-2-(oxiran-2-yl)acetate can be resolved using lipases or esterases. For example, Candida antarctica lipase B selectively hydrolyzes the (S)-enantiomer, leaving the (R)-form intact. This method is scalable for industrial applications requiring high optical purity.

Industrial-Scale Production

Patent WO2016170544A1 outlines a multi-step synthesis of a pharmaceutical intermediate incorporating Methyl(R)-2-(oxiran-2-yl)acetate. Key steps include:

-

Epoxide Formation: Reaction of methyl 2-(allyl)acetate with mCPBA in dichloromethane at 0°C.

-

Chiral Induction: Use of (R)-binol-derived catalysts to favor the R-configuration.

-

Purification: Column chromatography with ethyl acetate/cyclohexane eluents yields >98% purity .

Reactivity and Chemical Transformations

Epoxide Ring-Opening Reactions

The strained oxirane ring undergoes nucleophilic attack at the less substituted carbon, enabling diverse derivatizations:

-

Acid-Catalyzed Hydrolysis: Forms methyl 2-(2,3-dihydroxypropyl)acetate, a diol precursor.

-

Amine Addition: Reacts with primary amines to yield β-amino alcohols, intermediates in drug synthesis .

-

Organometallic Additions: Grignard reagents open the epoxide, generating tertiary alcohols for polymer synthesis .

Ester Functionalization

The methyl ester participates in transesterification and hydrolysis:

-

Transesterification: Catalyzed by Ti(OiPr)₄, yielding ethyl or benzyl esters for tailored solubility.

-

Saponification: NaOH/MeOH hydrolysis produces 2-(oxiran-2-yl)acetic acid, a carboxylic acid building block .

Applications in Pharmaceutical and Materials Science

Drug Intermediate Synthesis

Methyl(R)-2-(oxiran-2-yl)acetate is pivotal in synthesizing protease inhibitors and antiviral agents. For example, patent WO2016170544A1 details its use in preparing a hepatitis C virus (HCV) NS3/4A protease inhibitor. The epoxide’s stereochemistry ensures precise spatial orientation in the final drug molecule, enhancing target binding.

Polymer Chemistry

The compound serves as a monomer in epoxy resin production. Ring-opening polymerization with diamines (e.g., ethylenediamine) yields cross-linked polymers with high thermal stability . Applications include coatings, adhesives, and composites.

Chiral Auxiliaries

Its rigid epoxide structure makes it a chiral auxiliary in asymmetric synthesis. For instance, it directs stereoselective alkylation in prostaglandin synthesis, achieving >95% ee.

Biological Activity and Toxicology

Enzyme Inhibition

Future Directions and Challenges

Green Synthesis

Developing catalytic asymmetric epoxidation methods using O₂ or H₂O₂ as oxidants could reduce reliance on stoichiometric peracids, minimizing waste .

Biomedical Applications

Exploring its utility in targeted drug delivery systems, such as epoxy-functionalized nanoparticles, warrants investigation.

Regulatory Considerations

Standardizing purity assays (e.g., chiral HPLC) and toxicity profiling will be critical for pharmaceutical adoption.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume